molecular formula C14H8BrF3N2O3 B6140565 N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide

N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide

Cat. No. B6140565
M. Wt: 389.12 g/mol
InChI Key: IAAXHZKFFVTTCQ-UHFFFAOYSA-N
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Description

“N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of this compound and similar trifluoromethyl probes has been studied in the context of optimizing resolution in 19F NMR studies of proteins . The chemical shift dispersion of a number of thiol-reactive trifluoromethyl probes was evaluated under conditions of varying polarity .

Scientific Research Applications

Antimalarial Drug Discovery

TCMDC-123520: has been identified as a potential starting point for antimalarial drug discovery. It exhibits transmission-blocking potential against Plasmodium falciparum , the parasite responsible for malaria . This compound was part of a high-throughput screening that led to the identification of molecules with dual activity against both gametocytes and asexual stages of the parasite, which is crucial for controlling malaria transmission and disease progression.

PfCLK3 Inhibition

The compound has shown promise as an inhibitor of the kinase PfCLK3 , which plays a critical role in the regulation of malarial parasite RNA splicing . Inhibiting PfCLK3 is a novel strategy that offers prophylactic, transmission-blocking, and curative potential, making TCMDC-123520 a valuable lead for developing new antimalarials with a unique mechanism of action.

Covalent Inhibitor Design

Research has been conducted on the co-crystal structure of PfCLK3 with TCMDC-123520, facilitating the rational design of covalent inhibitors . This approach is significant for creating more effective and selective drugs by targeting essential malarial kinases, which could lead to advancements in malaria treatment.

Suzuki–Miyaura Coupling

In the field of organic chemistry, compounds like TCMDC-123520 can be used in Suzuki–Miyaura coupling reactions. These reactions are pivotal for creating carbon-carbon bonds, which are fundamental in the synthesis of various organic molecules, including pharmaceuticals .

Protodeboronation Reactions

The structural motifs present in TCMDC-123520 are relevant for protodeboronation reactions, which are important for removing boron groups from organic molecules. This process is essential in the synthesis of complex organic compounds and can be applied in the development of new drugs .

Medicinal Chemistry

The trifluoromethyl group present in TCMDC-123520 is a common feature in medicinal chemistry due to its ability to enhance the potency and selectivity of drug candidates. It can improve drug properties by influencing the pKa and enhancing interactions with biological targets .

Safety and Hazards

The safety data sheet for a similar compound, “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for the study and application of “N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide” and similar compounds could involve further exploration of their use in NMR studies of proteins, as well as their potential applications in drug discovery and other fields .

properties

IUPAC Name

N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrF3N2O3/c15-12-5-4-9(7-11(12)14(16,17)18)19-13(21)8-2-1-3-10(6-8)20(22)23/h1-7H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAXHZKFFVTTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide

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